molecular formula C12H11F13 B14865210 1-(Perfluorohexyl)hex-1-ene

1-(Perfluorohexyl)hex-1-ene

Cat. No.: B14865210
M. Wt: 402.19 g/mol
InChI Key: MROPLCIMSIZRIC-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)hex-1-ene is an organofluorine compound with the chemical formula C12H11F13. It is a fluoroalkene, characterized by the presence of a perfluorohexyl group attached to a hexene backbone. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Perfluorohexyl)hex-1-ene typically involves the reaction of perfluorohexyl iodide with hex-1-ene under specific conditions. The reaction is often catalyzed by a photoinitiator such as Rose Bengal in the presence of a sacrificial donor like TMEDA (tetramethylethylenediamine) under green LED irradiation . This method ensures the efficient formation of the desired fluoroalkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine species. The production process is designed to ensure high purity and yield, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions

1-(Perfluorohexyl)hex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form perfluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the fluoroalkene to corresponding fluoroalkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Perfluorinated alcohols or ketones.

    Reduction: Perfluorinated alkanes.

    Substitution: Various substituted fluoroalkenes depending on the nucleophile used.

Scientific Research Applications

1-(Perfluorohexyl)hex-1-ene has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of a perfluorohexyl group and a hexene backbone, providing a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to undergo specific reactions .

Properties

IUPAC Name

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododec-5-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPLCIMSIZRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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